2,3,6-Trichloropyrido[2,3-b]pyrazine
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Overview
Description
2,3,6-Trichloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H2Cl3N3. This compound is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazine derivatives, including 2,3,6-Trichloropyrido[2,3-b]pyrazine, often involves multicomponent reactions. These reactions typically use starting materials such as substituted pyridines and hydrazines under specific conditions to form the desired heterocyclic structure .
Industrial Production Methods: Industrial production methods for such compounds may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichloropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrido[2,3-b]pyrazine derivatives .
Scientific Research Applications
2,3,6-Trichloropyrido[2,3-b]pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor and in drug discovery research.
Mechanism of Action
The mechanism of action of 2,3,6-Trichloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2,3,6-Trichloropyrido[2,3-b]pyrazine can be compared with other similar compounds in the pyrido[2,3-b]pyrazine family, such as:
- 2,3,5-Trichloropyrido[3,4-b]pyrazine
- 5H-Pyrrolo[2,3-b]pyrazine
- 6H-Pyrrolo[3,4-b]pyrazine
These compounds share similar structural features but may exhibit different biological activities and applications. For example, 5H-Pyrrolo[2,3-b]pyrazine derivatives are known for their kinase inhibitory activity, while 6H-Pyrrolo[3,4-b]pyrazine derivatives may have different biological targets .
Properties
Molecular Formula |
C7H2Cl3N3 |
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Molecular Weight |
234.5 g/mol |
IUPAC Name |
2,3,6-trichloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H2Cl3N3/c8-4-2-1-3-7(12-4)13-6(10)5(9)11-3/h1-2H |
InChI Key |
BRVIUKXANNPRCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=C(C(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
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